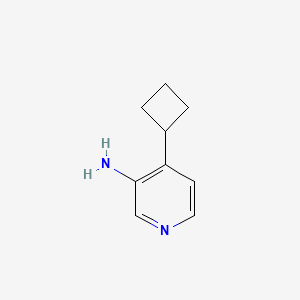

4-Cyclobutylpyridin-3-amine

Description

4-Cyclobutylpyridin-3-amine (CAS 1374665-67-4) is a pyridine derivative featuring a cyclobutyl substituent at the 4-position of the pyridine ring and an amine group at the 3-position. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclobutyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-cyclobutylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHZVDMPNMCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with 3-bromopyridine in the presence of a palladium catalyst can yield the desired product through a cross-coupling reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

4-Cyclobutylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of novel materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 4-Cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Features and Substituent Effects

The table below compares 4-Cyclobutylpyridin-3-amine with structurally related pyridine-based amines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1374665-67-4 | C₉H₁₂N₂ | 148.21 | Cyclobutyl (C4), amine (C3) |

| 6-(Cyclobutylmethoxy)pyridin-3-amine | – | C₁₀H₁₄N₂O | 178.23 | Cyclobutylmethoxy (C6), amine (C3) |

| 2-Cyclobutoxy-4-methylpyridin-3-amine | 1341088-95-6 | C₁₀H₁₄N₂O | 178.23 | Cyclobutoxy (C2), methyl (C4), amine (C3) |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | – | C₁₂H₁₄N₄ | 214.27 | Cyclopropyl, pyrazole ring, methyl (C3) |

Key Observations :

- Substituent Position : The position of the cyclobutyl group (C4 in this compound vs. C6 in 6-(Cyclobutylmethoxy)pyridin-3-amine) significantly alters electronic distribution and steric hindrance, impacting reactivity and binding properties .

- Functional Groups : Oxygen-containing substituents (e.g., methoxy in 6-(Cyclobutylmethoxy)pyridin-3-amine) increase polarity and hydrogen-bonding capacity compared to direct alkyl attachments like cyclobutyl .

- Hybrid Structures : The pyrazole-containing analog (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces a heterocyclic ring, broadening applications in kinase inhibition or agrochemical design .

Physical Properties:

Note: The cyclobutyl group’s strain may lower melting points compared to bulkier substituents, though direct data for this compound is lacking.

Biological Activity

4-Cyclobutylpyridin-3-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclobutyl group at the 4-position and an amino group at the 3-position. Its structural formula can be represented as follows:

This compound's unique structure may influence its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Antitumor Activity

Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. For example, a related compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), showing promising inhibition rates and IC50 values. Inhibition rates ranged from 99.93% to 100.39%, with IC50 values between 6.92 μM and 8.99 μM, outperforming standard treatments like Sunitinib in some cases .

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis through mitochondrial pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by various substituents on the pyridine ring. Studies have shown that modifications at specific positions can enhance or diminish activity against biological targets such as adenosine receptors . The presence of cycloalkyl groups, for instance, has been associated with increased affinity for certain receptors.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various pyridine derivatives, it was found that compounds similar to this compound demonstrated high cytotoxicity against multiple cancer cell lines. The findings suggest that such compounds could serve as lead candidates in drug development for cancer therapies .

Case Study 2: Neuroprotective Effects

Another area of investigation has focused on the neuroprotective properties of pyridine derivatives. Compounds structurally related to this compound have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Data Summary

| Biological Activity | Cell Line Tested | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| Antitumor | A549 | 100.07 | 8.99 |

| Antitumor | MCF7 | 100.39 | 8.26 |

| Neuroprotection | Various | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.